
Tert-butyl 8-oxo-decahydroquinoline-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 8-oxo-decahydroquinoline-1-carboxylate is a chemical compound with the molecular formula C14H25NO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-oxo-decahydroquinoline-1-carboxylate typically involves the reaction of decahydroquinoline derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 8-oxo-decahydroquinoline-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated quinoline derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 8-oxo-decahydroquinoline-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 8-oxo-decahydroquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-oxo-decahydroquinoline-1-carboxylate
- Tert-butyl 3-oxo-decahydroquinoline-1-carboxylate
- Tert-butyl 8-amino-decahydroquinoline-1-carboxylate
Uniqueness
Tert-butyl 8-oxo-decahydroquinoline-1-carboxylate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C14H23NO3 |
|---|---|
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
tert-butyl 8-oxo-2,3,4,4a,5,6,7,8a-octahydroquinoline-1-carboxylate |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-9-5-7-10-6-4-8-11(16)12(10)15/h10,12H,4-9H2,1-3H3 |
Clave InChI |
IRVBZJWDSYVWRA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC2C1C(=O)CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


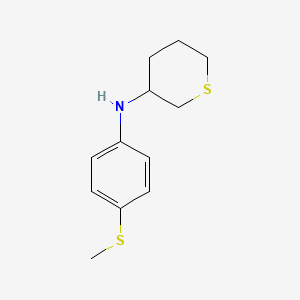


![2-Chloro-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B13016314.png)
![2-Bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13016316.png)
![4,6-Dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13016334.png)
![2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13016335.png)

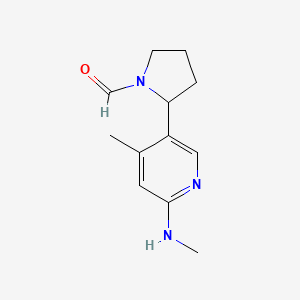
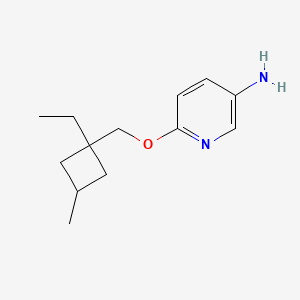
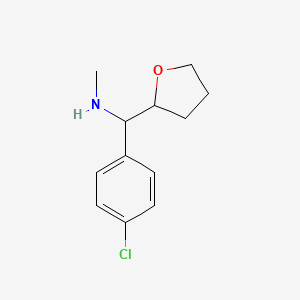
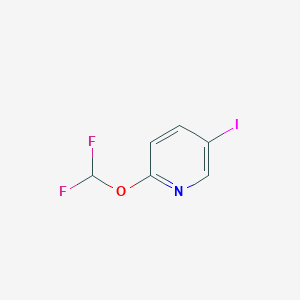
![4-Amino-3-methylthieno[3,2-c]pyridine-7-carboxylicacid](/img/structure/B13016377.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13016384.png)
